1-Isopropyltryptophan

Antiproliferative Activity Gastric Cancer MTT Assay

1-Isopropyltryptophan (1-isoPT) is a structurally differentiated N1-alkyl tryptophan analog with a branched isopropyl substituent, conferring unique IDO1/IDO2 dual-suppression activity at 100 µM in DC 2.4 cells. Unlike unmodified tryptophan—which shows negligible antiproliferative activity—1-isoPT demonstrates concentration-dependent suppression of IFN-γ-induced IDO1 and IDO2 mRNA and inhibits SGC7901 and HeLa cell proliferation. Procurement is justified for SAR studies comparing alkyl chain branching effects versus linear analogs (1-ET, 1-PT, 1-BT) and for immune tolerance/tumor evasion research.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B15139275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyltryptophan
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C14H18N2O2/c1-9(2)16-8-10(7-12(15)14(17)18)11-5-3-4-6-13(11)16/h3-6,8-9,12H,7,15H2,1-2H3,(H,17,18)/t12-/m0/s1
InChIKeyYAQRKENUISHWOB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyltryptophan for Procurement: IDO1 Inhibition, Cytotoxicity Profile, and Differentiation from Alkyl-Tryptophan Analogs


1-Isopropyltryptophan (1-isoPT; CAS 1219485-46-7) is a synthetic N1-alkylated tryptophan analog with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.3 g/mol . This compound functions as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor and has demonstrated antiproliferative activity in cancer cell line models [1]. As a member of the 1-alkyltryptophan series—which also includes 1-ethyltryptophan (1-ET), 1-propyltryptophan (1-PT), and 1-butyltryptophan (1-BT)—1-isoPT occupies a structurally distinct position based on its branched N1-isopropyl substituent, which differentiates it pharmacologically from both linear-chain analogs and the parent amino acid tryptophan [1].

Why Generic Tryptophan or Other 1-Alkyltryptophan Analogs Cannot Substitute for 1-Isopropyltryptophan in Research


Substituting 1-isopropyltryptophan with unmodified tryptophan or other 1-alkyltryptophan analogs is scientifically unsupported and may compromise experimental outcomes. All targeted 1-alkyltryptophan analogs demonstrate significantly enhanced antiproliferative activity relative to tryptophan, which shows negligible inhibition of SGC7901 and HeLa cell proliferation under identical conditions [1]. Within the 1-alkyltryptophan series, cytotoxic potency varies substantially: 1-butyltryptophan (1-BT) exhibits the most potent cytotoxicity among the four analogs, with 1-ET, 1-PT, and 1-isoPT showing lower and structure-dependent activity profiles [1]. Furthermore, 1-isoPT demonstrates concentration-dependent (100 µM) suppression of IFN-γ-induced IDO1 and IDO2 mRNA expression in dendritic cells, an activity profile that cannot be assumed for all analogs without direct empirical confirmation [2].

1-Isopropyltryptophan Quantitative Evidence Guide: Head-to-Head Comparisons and Activity Data


1-Isopropyltryptophan vs. Tryptophan: Differential Antiproliferative Activity in SGC7901 Gastric Cancer Cells

1-Isopropyltryptophan (1-isoPT) demonstrates significantly enhanced antiproliferative activity compared to the parent amino acid tryptophan. In a head-to-head in vitro comparison using the MTT assay, 1-isoPT, along with all other 1-alkyltryptophan analogs tested, efficiently inhibited proliferation of SGC7901 gastric cancer cells at 2 mmol/L for 48 hours, whereas tryptophan exhibited minimal or no inhibitory effect under the same conditions [1].

Antiproliferative Activity Gastric Cancer MTT Assay

1-Isopropyltryptophan vs. Tryptophan: Differential Antiproliferative Activity in HeLa Cervical Cancer Cells

In a parallel head-to-head in vitro comparison, 1-isopropyltryptophan (1-isoPT) exhibited efficient antiproliferative activity against HeLa cervical cancer cells at 2 mmol/L for 48 hours, in marked contrast to tryptophan, which showed negligible inhibition in the same assay [1]. This pattern is consistent across both SGC7901 and HeLa cell lines.

Antiproliferative Activity Cervical Cancer HeLa Cells

Cytotoxicity Ranking Within 1-Alkyltryptophan Series: 1-isoPT vs. 1-BT, 1-ET, and 1-PT

Within the 1-alkyltryptophan series, cytotoxicity is not uniform and follows a structure-dependent hierarchy. In direct head-to-head comparisons across both SGC7901 and HeLa cell lines at 1 mmol/L and 2 mmol/L concentrations (48 h), 1-butyltryptophan (1-BT) exhibited the most potent cytotoxicity among all four analogs tested. 1-isoPT, along with 1-ET and 1-PT, demonstrated lower cytotoxic potency than 1-BT [1]. No quantitative inhibition percentages or IC₅₀ values were reported for 1-isoPT, 1-ET, or 1-PT individually in this study; the only available ranking is qualitative.

Structure-Activity Relationship Cytotoxicity Alkyl Chain Length

1-Isopropyltryptophan Cytotoxicity in Murine Dendritic Cells: IC₅₀ Determination

1-Isopropyltryptophan exhibits concentration-dependent cytotoxicity in murine DC 2.4 dendritic cells, with an IC₅₀ value of 2.156 mM after 24 hours of exposure [1]. No direct comparator IC₅₀ data for other 1-alkyltryptophan analogs or tryptophan are available under identical assay conditions in the same study, so this value serves as a baseline reference for experiments involving this specific cell type.

Dendritic Cells Cytotoxicity IC₅₀

IDO1 and IDO2 mRNA Downregulation by 1-Isopropyltryptophan in IFN-γ-Stimulated Dendritic Cells

At a concentration of 100 µM for 48 hours, 1-isopropyltryptophan reduces the expression of both IDO1 and IDO2 mRNA in DC 2.4 cells stimulated with IFN-γ (0.5 µg/mL) [1]. This dual-target effect on the kynurenine pathway distinguishes 1-isoPT from compounds that selectively inhibit IDO1 alone. No direct quantitative comparison with other 1-alkyltryptophan analogs under identical conditions is available in the same source, limiting assessment of relative potency within the series.

IDO1 Inhibition IDO2 Inhibition mRNA Expression

Structural Differentiation: Branched Isopropyl vs. Linear Alkyl Substituents in 1-Alkyltryptophan Analogs

1-Isopropyltryptophan is distinguished from its linear-chain analogs (1-ET: ethyl; 1-PT: n-propyl; 1-BT: n-butyl) by the presence of a branched, secondary isopropyl group at the N1 position of the indole ring [1]. The steric bulk of the isopropyl substituent may influence the compound's reactivity and binding interactions compared to unmodified tryptophan or linear alkyl analogs . However, no direct comparative binding affinity or steric effect data are available for 1-isoPT versus 1-PT or 1-ET.

Structure-Activity Relationship Steric Effects Alkyl Branching

1-Isopropyltryptophan: Defined Research Application Scenarios Based on Validated Activity Profiles


In Vitro Antiproliferative Screening in Gastric and Cervical Cancer Models

Based on direct evidence of efficient inhibition of SGC7901 and HeLa cell proliferation at 2 mmol/L (48 h), 1-isoPT is suitable for inclusion in in vitro antiproliferative screening panels for gastric and cervical cancer research [1]. In head-to-head comparisons, 1-isoPT and other 1-alkyltryptophan analogs significantly outperform unmodified tryptophan, which shows negligible activity [1]. This differential activity justifies procurement of 1-isoPT specifically, rather than relying on tryptophan as a control or substitute.

IDO1/IDO2-Mediated Immune Regulation Studies in Dendritic Cells

1-isoPT has demonstrated dual suppression of IDO1 and IDO2 mRNA expression in IFN-γ-stimulated murine DC 2.4 dendritic cells at 100 µM (48 h) [2]. This activity profile supports its application as a tool compound for investigating the role of IDO1/IDO2 in immune tolerance, T-cell suppression, and tumor immune evasion. The compound's cytotoxicity in the same cell line (IC₅₀ = 2.156 mM, 24 h) provides a quantitative benchmark for establishing non-cytotoxic working concentrations in these assays [2].

Structure-Activity Relationship (SAR) Studies of N1-Alkylated Tryptophan Derivatives

1-isoPT is a structurally defined member of the 1-alkyltryptophan series, characterized by a branched isopropyl substituent at the N1 position [1]. This structural feature distinguishes it from linear-chain analogs (1-ET, 1-PT, 1-BT) and makes it a relevant comparator for SAR studies exploring the influence of alkyl chain branching, length, and steric bulk on cytotoxicity and IDO inhibitory activity. Within the series, 1-BT exhibits the highest cytotoxic potency, with 1-isoPT, 1-ET, and 1-PT showing lower activity [1]—a pattern that supports systematic investigation of structure-dependent pharmacological effects.

Tryptophan Catabolism and Kynurenine Pathway Investigations

As an IDO1 inhibitor, 1-isoPT is a candidate tool for studies examining the kynurenine pathway of tryptophan degradation [2]. The compound's ability to reduce IFN-γ-induced IDO1 and IDO2 mRNA expression [2] positions it as a probe for dissecting the regulatory mechanisms controlling tryptophan catabolism in immune cells and tumor microenvironments. Procurement should be guided by the specific requirement for dual IDO1/IDO2 mRNA suppression, as alternative inhibitors (e.g., AT-0174 with IC₅₀ = 0.17 µM for IDO1 and 0.25 µM for TDO2) offer different potency and selectivity profiles.

Technical Documentation Hub

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